Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate
Description
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is a pyrrolidine-derived ester compound characterized by a 1-acetyl-substituted pyrrolidine ring linked to an ethyl propanoate group. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and organic synthesis contexts. The acetyl group on the pyrrolidine nitrogen enhances steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
100401-14-7 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)7-6-10-5-4-8-12(10)9(2)13/h10H,3-8H2,1-2H3 |
InChI Key |
WBSCWDRZWXIOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydroamination of Ethyl Acrylate with Pyrrolidine Derivatives
The hydroamination of ethyl acrylate with amines, as exemplified in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, offers a potential pathway for the target compound. In this method, 2-aminopyridine reacts with ethyl acrylate under catalytic trifluoromethanesulfonic acid (TfOH) in ethanol at 120–160°C for 16–20 hours, yielding 80–85% product. Adapting this approach, 1-acetylpyrrolidin-2-amine could theoretically undergo a similar reaction. However, the tertiary nature of the acetylated amine complicates nucleophilic attack on the acrylate’s β-carbon.
Key Challenges :
- Steric hindrance : The acetyl group at nitrogen reduces amine nucleophilicity.
- Reaction conditions : Elevated temperatures (120–160°C) may lead to decomposition of the acetyl group.
Hypothetical Optimization :
- Temporary deacetylation : Using acidic conditions to hydrolyze the acetyl group transiently, followed by re-acetylation post-reaction.
- Catalyst screening : Transition-metal catalysts (e.g., gold or copper) may facilitate hydroamination of tertiary amines.
Sakurai Allylation of Pyrrolidinones
The Sakurai reaction, which involves allylation of carbonyl compounds, was employed in the synthesis of spirocyclic pyrrolidines. For the target compound, this method could commence with a pyrrolidin-2-one derivative. Allyltrimethylsilane, in the presence of a Lewis acid (e.g., TiCl₄), would add to the carbonyl, forming a tertiary alcohol. Subsequent hydroboration-oxidation and esterification could introduce the propanoate side chain.
Synthetic Steps :
- Sakurai allylation :
$$
\text{Pyrrolidin-2-one} + \text{CH}2=\text{CHCH}2\text{SiMe}3 \xrightarrow{\text{TiCl}4} \text{Pyrrolidine allyl alcohol}
$$ - Hydroboration-oxidation :
$$
\text{Allyl alcohol} \xrightarrow{\text{BH}3\cdot\text{THF, H}2\text{O}_2} \text{1,2-diol}
$$ - Oxidation and esterification : Oxidize the diol to a ketone, followed by Wittig reaction with ethyl propanoate-derived ylide.
Yield Considerations :
- Sakurai reactions typically achieve 60–80% yields, but multi-step sequences may reduce overall efficiency.
Petasis Reaction for Pyrrolidine Assembly
The Petasis reaction, a multicomponent coupling of boronic acids, amines, and carbonyls, provides a modular route to functionalized pyrrolidines. For the target compound, the reaction could involve:
- Boronic acid : Ethyl 3-boronopropanoate.
- Amine : Acetylhydrazine (to introduce the acetyl group).
- Carbonyl : Glyoxal (to form the pyrrolidine ring).
Reaction Scheme :
$$
\text{RB(OH)}2 + \text{R'NH}2 + \text{O=C(R'')} \rightarrow \text{Pyrrolidine derivative}
$$
Advantages :
Limitations :
- Limited commercial availability of ethyl 3-boronopropanoate.
- Requires optimization of stoichiometry and catalysts.
Reductive Amination of Keto-Esters
Reductive amination of β-keto esters with primary amines represents a straightforward route to pyrrolidines. For example, ethyl 4-oxopentanoate could react with ammonium acetate under hydrogenation conditions to form a pyrrolidine ring, followed by acetylation.
Procedure :
- Cyclization :
$$
\text{Ethyl 4-oxopentanoate} + \text{NH}4\text{OAc} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Pyrrolidin-2-ylpropanoate}
$$ - Acetylation :
$$
\text{Pyrrolidine} + \text{Ac}_2\text{O} \rightarrow \text{1-Acetylpyrrolidine}
$$
Yield Data :
- Reductive amination typically affords 50–70% yields, with acetylation nearing quantitative conversion.
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety in Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in ester derivatives and aligns with purification steps described in , where concentrated hydrochloric acid was used for washing and isolation.
Example Reaction:
Conditions:
-
Acidic Hydrolysis: Concentrated HCl at 35–40°C (similar to ).
-
Basic Hydrolysis: Aqueous NaOH under reflux.
Catalytic Hydrogenation
The pyrrolidine ring’s acetyl group may undergo hydrogenolysis under catalytic hydrogenation conditions. This is analogous to the Pd/C-catalyzed hydrogenation step in , which reduced an N-oxide intermediate.
Example Reaction:
Conditions:
Ring-Opening Reactions
The acetylated pyrrolidine ring could participate in ring-opening reactions under strong acidic or oxidizing conditions. For instance, trifluoromethanesulfonic acid (used in for cyclization) might facilitate such transformations.
Example Reaction:
Key Factors:
-
Solvent: Anhydrous ethanol or dichloromethane.
Nucleophilic Substitution at the Acetyl Group
The acetyl group on the pyrrolidine nitrogen is susceptible to nucleophilic attack. For example, hydrolysis or aminolysis could yield deacetylated intermediates.
Example Reaction:
Conditions:
-
Ammonia in methanol or ethanol at room temperature.
Recrystallization and Purification
Purification steps from (e.g., washing with petroleum ether/ethyl acetate mixtures) suggest the compound’s solubility profile:
-
High solubility in polar aprotic solvents (e.g., ethyl acetate).
-
Low solubility in nonpolar solvents (e.g., petroleum ether).
Typical Recrystallization Solvents:
| Solvent System | Volume Ratio | Purity Achieved |
|---|---|---|
| Petroleum ether/Ethyl acetate | 5:1 to 10:1 | 99% (HPLC) |
Critical Analysis of Methodology
Scientific Research Applications
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Propanoate Derivatives
Key Observations :
- Pyrrolidine vs.
- Functional Group Variations: The presence of sulfur (e.g., ethyl 3-(methylthio)propanoate) enhances volatility and aroma contributions, as seen in pineapple volatiles , whereas acetyl or ethoxy-oxoethyl groups favor pharmaceutical applications .
Key Observations :
- Anticancer Potential: Aminopyridine derivatives (e.g., ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate) demonstrate targeted inhibition of cancer-related proteins, suggesting structural flexibility for drug design .
- Antimicrobial Activity: Thiazolidinone-modified analogs (e.g., ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) show broad-spectrum activity, likely due to the thioxothiazolidinone moiety .
Key Observations :
- Safety Profiles: Indole-containing derivatives (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate) may pose specific handling risks, necessitating strict safety protocols .
- Volatility: Esters with methylthio groups (e.g., ethyl 3-(methylthio)propanoate) exhibit high odor activity values, critical for flavor chemistry but less relevant in drug contexts .
Biological Activity
Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of ethyl propanoate with an acetylated pyrrolidine derivative. The process can be optimized for yield and purity, with various methods reported in the literature.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies indicate that compounds similar to this compound possess significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Cytotoxicity : Preliminary studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .
The biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial for tumor growth and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3-(1-acetylpyrrolidin-2-yl)propanoate in multi-step reactions?
- Methodological Answer : Multi-step synthesis often involves coupling reactions, catalytic reductions, and protection/deprotection strategies. For example, intermediates like ethyl 3-(pyridin-2-ylamino)propanoate can be synthesized via CDI-mediated amidation, followed by zinc reduction to stabilize reactive intermediates (e.g., nitro-to-amine conversion) . Critical factors include solvent selection (polar aprotic solvents for amidation), stoichiometric control of coupling agents (e.g., CDI), and inert atmosphere maintenance during metal-catalyzed reductions to prevent oxidation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles and ensure chemical fume hoods for volatile steps . Personal protective equipment (PPE) must include chemical-resistant gloves (nitrile or neoprene) and safety goggles. For spills, employ inert absorbents (e.g., sand) and avoid drainage contamination .
Q. Which spectroscopic techniques are effective for characterizing this compound and its intermediates?
- Methodological Answer : HSQC NMR is critical for tracking lignin-derived analogs (e.g., cross-peaks for acetylated pyrrolidine moieties) . GC-FID/MS provides quantitative monomer analysis, while IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. For chiral centers, polarimetry or chiral HPLC is recommended .
Q. How can researchers determine physicochemical properties when experimental data is unavailable?
- Methodological Answer : Computational tools (e.g., COSMO-RS for log P) and group contribution methods (e.g., Joback) estimate properties like water solubility or vapor pressure. Experimental validation via differential scanning calorimetry (DSC) for melting points or dynamic vapor sorption (DVS) for hygroscopicity is advised .
Advanced Research Questions
Q. What mechanistic insights explain the role of metal catalysts in stabilizing intermediates during synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., Pd/C or Raney Ni) facilitate reductive stabilization of reactive intermediates, as shown in lignin deconstruction studies. Van Krevelen diagrams and GC-MS data indicate hydrogenation of unsaturated bonds and prevention of repolymerization via competitive adsorption on catalyst surfaces . Kinetic studies (e.g., Arrhenius plots) can quantify activation barriers for catalytic steps .
Q. How can researchers address discrepancies in reaction yields reported across studies?
- Methodological Answer : Yield variations often stem from catalyst loading, solvent purity, or trace moisture. For example, zinc reduction efficiency drops with residual water, necessitating molecular sieves or azeotropic drying. DOE (Design of Experiments) frameworks optimize parameters like temperature (40–80°C for CDI-mediated steps) and stirring rates .
Q. What strategies are effective for impurity profiling in multi-step syntheses of this compound?
- Methodological Answer : LC-MS/MS with high-resolution mass spectrometry identifies by-products (e.g., unreacted nitro precursors or acetylated side products). Thresholds for unspecified impurities should follow ICH Q3A guidelines (<0.10% for APIs). For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acetylpyrrolidine ring formation. Solvent effects are simulated via continuum models (e.g., PCM), while molecular dynamics predict aggregation behavior in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
